molecular formula C9H10N2O2 B12001735 (E)-N-Ethyl-1-(4-nitrophenyl)methanimine CAS No. 25105-58-2

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine

Cat. No.: B12001735
CAS No.: 25105-58-2
M. Wt: 178.19 g/mol
InChI Key: MZXACNROJRTMBS-UHFFFAOYSA-N
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Description

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine is an organic compound belonging to the class of imines It is characterized by the presence of a nitrophenyl group attached to an ethyl-substituted methanimine

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine can be synthesized through the acid-catalyzed condensation of 4-nitroaniline and an appropriate aldehyde. The reaction typically involves mixing the reactants in a methanol-water solution and stirring the mixture for an extended period. The resulting product is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.

    Reduction: The major product is typically the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used and can include various substituted imines.

Scientific Research Applications

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the imine group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine
  • (E)-1-(4-Nitrophenyl)-N-{2-[2-(4-nitrophenyl)-1-imidazolidinyl]ethyl}methanimine

Uniqueness

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine is unique due to its specific ethyl substitution on the imine group, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it a valuable compound for various applications .

Properties

25105-58-2

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-ethyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C9H10N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-7H,2H2,1H3

InChI Key

MZXACNROJRTMBS-UHFFFAOYSA-N

Canonical SMILES

CCN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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